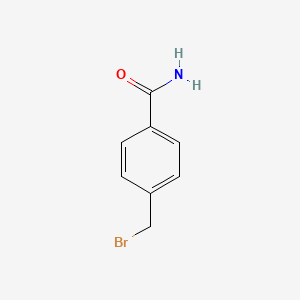

4-(Bromomethyl)benzamide

Descripción

General Overview and Classification within Benzamide (B126) Derivatives

4-(Bromomethyl)benzamide is an organic compound classified as a substituted benzamide derivative. smolecule.com Its structure features a central benzene (B151609) ring, with a carboxamide group (-CONH₂) and a bromomethyl group (-CH₂) attached at the para (1,4) positions. This arrangement makes it a valuable intermediate in organic synthesis. smolecule.com The presence of the highly reactive bromomethyl group alongside the stable benzamide scaffold allows for a wide range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. smolecule.comontosight.ai

The compound is a solid, typically a white crystal, at room temperature. lookchem.com It is generally stable under standard laboratory conditions but should be stored in an inert atmosphere at cool temperatures (2-8°C) to maintain its integrity. sigmaaldrich.com Its molecular formula is C₈H₈BrNO, and it has a molecular weight of approximately 214.06 g/mol . smolecule.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 58914-40-2 | smolecule.com |

| Molecular Formula | C₈H₈BrNO | smolecule.com |

| Molecular Weight | 214.06 g/mol | smolecule.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid (White crystal) | lookchem.com |

| Boiling Point | 338.4°C at 760 mmHg | chemsrc.com |

| Density | 1.555 g/cm³ | chemsrc.com |

Historical Context and Evolution of Research Interest in Benzamide Scaffolds

Benzamide derivatives represent a significant class of compounds that have been extensively studied for their wide-ranging pharmacological properties. ontosight.aiontosight.ai Historically, the benzamide core has served as a crucial "pharmacophore"—the essential structural part of a molecule responsible for its biological activity. This has led to their investigation and development for various therapeutic applications. walshmedicalmedia.com

The versatility of the benzamide scaffold has allowed for the synthesis of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.aiwalshmedicalmedia.com In psychiatry, for instance, benzamides like Sulpiride and Amisulpiride have been used medically. walshmedicalmedia.com The ability to modify the benzamide structure has been a key driver of research, aiming to enhance efficacy and discover new therapeutic uses. walshmedicalmedia.com This continuous interest has established benzamides as useful building blocks in organic synthesis and pharmaceutical development, with ongoing research exploring their potential as glucokinase activators for diabetes treatment and as inhibitors of enzymes like tyrosinase for applications in medicine and cosmetics. researchgate.netvjs.ac.vn

Significance of the Bromomethyl Group in Directing Chemical Reactivity and Biological Interactions

The bromomethyl group (-CH₂Br) is the primary center of reactivity in this compound. evitachem.com This group functions as a potent electrophile, making the benzylic carbon highly susceptible to nucleophilic substitution reactions. smolecule.comevitachem.com This reactivity is a cornerstone of its utility in organic synthesis, allowing for the straightforward introduction of various functional groups by reaction with nucleophiles such as amines, thiols, or alkoxides. smolecule.com This property is crucial for constructing more complex molecular architectures from a relatively simple starting material. ontosight.ai

In the context of biological interactions, the high reactivity of the bromomethyl group is particularly significant. It enables the molecule to act as an alkylating agent, capable of forming stable, covalent bonds with nucleophilic residues in biological macromolecules. smolecule.com For example, it can react with cysteine residues within enzymes, leading to irreversible inhibition of their function. smolecule.com This mechanism of covalent modification is a key strategy in the design of targeted enzyme inhibitors for biochemical research and pharmaceutical development. smolecule.com The enhanced reactivity of the bromomethyl group, compared to less reactive analogues like chloromethyl groups, makes it a preferred choice in synthetic applications where such covalent interactions are desired. smolecule.com

Overview of Key Research Areas and Emerging Trends

Research involving this compound is predominantly centered on its application as a versatile synthetic intermediate in medicinal chemistry and materials science. smolecule.comontosight.ai Its dual functionality allows it to serve as a foundational building block for a diverse range of more complex molecules. smolecule.com

Key Research Areas:

Synthetic Intermediate: The compound is widely used as a precursor in multi-step syntheses. smolecule.comlookchem.com Its reactive bromomethyl group can be readily displaced in nucleophilic substitution reactions to build larger molecular frameworks. smolecule.com

Enzyme Inhibitor Synthesis: A significant area of research is its use in the development of enzyme inhibitors. smolecule.com The benzamide scaffold is a known pharmacophore for various enzymes, and the bromomethyl group allows for covalent modification of enzyme active sites. smolecule.com It is notably used in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair and a key target in cancer therapy. bath.ac.ukgoogle.comsemanticscholar.org

Medicinal Chemistry: Beyond PARP inhibitors, derivatives of this compound are investigated for a range of biological activities. Research has explored its use in creating compounds with potential antiviral properties, including agents targeting filoviruses like Ebola and Marburg.

Agrochemicals: The compound also serves as a precursor in the production of agricultural chemicals, where its reactive nature is used to build the complex structures required for herbicidal or crop protection activity. smolecule.com

Emerging Trends:

An emerging trend involves the use of this compound and its derivatives in the creation of highly specific and potent therapeutic agents through targeted synthesis. The focus is on designing molecules that can selectively interact with biological targets, a strategy exemplified by the development of isoform-selective PARP inhibitors. nih.gov Furthermore, its application in materials science includes its use in polymer synthesis, highlighting its versatility beyond the biomedical field.

Established Synthetic Routes for this compound

Bromination of Toluene (B28343) Derivatives and Subsequent Amidation

The synthesis of this compound can be achieved through the bromination of a suitable toluene derivative, followed by an amidation reaction. A common starting material for this process is p-toluic acid. The methyl group of p-toluic acid is first subjected to bromination to yield 4-(bromomethyl)benzoic acid. This transformation is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. skemman.is The resulting 4-(bromomethyl)benzoic acid can then be converted to this compound. This amidation step can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, 4-(bromomethyl)benzoyl chloride, using a reagent like thionyl chloride. skemman.is The subsequent reaction of the acid chloride with an amine source provides the desired benzamide.

Alternatively, a toluene derivative already containing a nitrile group, such as 4-methylbenzonitrile, can be used. rsc.org The methyl group is brominated using NBS and a radical initiator like azobisisobutyronitrile (AIBN). rsc.org The resulting 4-(bromomethyl)benzonitrile can then be converted to the final product.

A general representation of this synthetic approach is shown below:

Step 1: Bromination

Starting Material: p-Toluic acid or 4-Methylbenzonitrile

Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., Benzoyl Peroxide, AIBN)

Product: 4-(Bromomethyl)benzoic acid or 4-(Bromomethyl)benzonitrile

Step 2: Amidation

Starting Material: 4-(Bromomethyl)benzoic acid or 4-(Bromomethyl)benzonitrile

Reagents: Thionyl chloride (for acid), followed by an amine or direct conversion from the nitrile.

Product: this compound

Continuous Flow Reactor Applications in Synthesis Optimization

Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in industrial settings, by enabling enhanced control over reaction parameters, leading to improved yields and purity. smolecule.comwuxiapptec.com This technology facilitates superior mixing and heat transfer compared to traditional batch methods. smolecule.comazolifesciences.com

In a continuous flow setup, reagents are continuously pumped through reactors, allowing for precise management of temperature, pressure, and residence time. wuxiapptec.comrsc.org For the synthesis of this compound, common solvents used in flow reactors include ethyl acetate (B1210297) and chloroform, with reaction temperatures typically maintained between 2-8°C under an inert atmosphere. smolecule.com The use of microreactors, a key component of many flow chemistry systems, is particularly beneficial for managing highly exothermic or hazardous reactions safely. wuxiapptec.comunimi.it The high surface-area-to-volume ratio in these reactors allows for rapid heat dissipation. wuxiapptec.com

Preparation from 4-(Bromomethyl)benzoyl Bromide and Amines

A direct and efficient method for the synthesis of this compound and its derivatives involves the reaction of 4-(bromomethyl)benzoyl bromide with various amines. ias.ac.in This method is an example of a Schotten-Baumann reaction, where an acid halide reacts with an amine in the presence of a base. nih.gov

In a typical procedure, aromatic amines are reacted with 4-(bromomethyl)benzoyl bromide in a solvent such as dichloromethane, with potassium carbonate serving as the base. ias.ac.in The reaction is generally carried out at low temperatures, between 0-10°C, and is typically complete within a few hours. ias.ac.in The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). ias.ac.in Upon completion, the product is usually extracted with an organic solvent like dichloromethane. ias.ac.in

This synthetic route is versatile and has been employed to create a variety of N-arylbenzamide derivatives. ias.ac.in The general reaction scheme is as follows:

4-(Bromomethyl)benzoyl Bromide + Amine (R-NH₂) --(Base, Solvent)--> 4-(Bromomethyl)-N-R-benzamide + Acid Salt

Advanced Synthetic Strategies and Mechanistic Insights

Radical Bromination Approaches

Radical bromination is a key strategy for introducing a bromine atom at the benzylic position of a toluene derivative, a crucial step in many synthetic routes to this compound. numberanalytics.com This type of reaction proceeds via a free radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. numberanalytics.combyjus.com

Initiation: The reaction is initiated by the formation of bromine radicals. This is typically achieved through the homolytic cleavage of a bromine source, such as N-bromosuccinimide (NBS), using a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). numberanalytics.com Light can also be used to promote the formation of radicals. researchgate.netgoogle.com

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of the toluene derivative (e.g., p-toluic acid or 4-methylbenzamide), forming a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide. numberanalytics.com This benzyl radical then reacts with another molecule of the bromine source (e.g., NBS) to yield the brominated product, this compound, and a new bromine radical, which continues the chain reaction. numberanalytics.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzyl radical, or two benzyl radicals. byjus.com

The use of NBS is particularly advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions. sci-hub.se

Esterification and Subsequent Bromination Pathways

An alternative synthetic strategy involves the esterification of a benzoic acid derivative followed by bromination. This pathway is particularly useful when the starting material is a carboxylic acid, such as p-toluic acid.

The first step is the esterification of p-toluic acid to form a p-toluic acid ester, for instance, methyl p-toluate. This can be achieved through standard esterification methods. Subsequently, the methyl group of the ester is brominated. This is a radical bromination reaction, typically carried out using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride or chlorobenzene. google.com This yields the corresponding 4-(bromomethyl)benzoic acid ester, for example, methyl 4-(bromomethyl)benzoate (B8499459). cymitquimica.com

This brominated ester can then be converted to this compound. This is typically done by first hydrolyzing the ester back to the carboxylic acid, 4-(bromomethyl)benzoic acid, followed by amidation as described previously. Alternatively, the ester can be directly converted to the amide under certain conditions.

This multi-step approach allows for the strategic modification of the molecule and can be advantageous in certain synthetic contexts. libretexts.org

Palladium-Catalyzed Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is less common, related methodologies for constructing the core benzamide structure are well-established. For instance, a one-pot, one-step procedure has been developed for the synthesis of primary benzamides from aryl bromides. rsc.org This process involves a palladium-catalyzed cyanation of the aryl bromide, followed by in-situ hydration of the resulting nitrile to the corresponding benzamide. rsc.org This approach offers an efficient route to various benzamide derivatives in moderate to excellent yields. rsc.org

Furthermore, palladium catalysts, such as bis(triphenylphosphine)palladium(II) chloride, are utilized in Suzuki cross-coupling reactions. rjptonline.org This type of reaction can be employed to couple aryl boronic acids with aryl halides, a foundational method for creating biaryl structures that can be precursors to or incorporated into complex benzamide derivatives. rjptonline.orgmdpi.com For example, the synthesis of N-(2-(trifluoromethyl)biphenyl-4-yl)benzamide has been achieved from N-(3-bromo-4-(trifluoromethyl)phenyl)benzamide using a palladium catalyst. rjptonline.org

Intramolecular Cyclization Reactions in Derivative Synthesis

The strategic placement of reactive groups on the this compound scaffold can facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are crucial for building complex molecular architectures from relatively simple precursors.

For instance, derivatives of this compound can be designed to undergo intramolecular cyclization to form lactams (cyclic amides). While specific examples starting directly from this compound are not prevalent in the searched literature, the principle is demonstrated in related systems. For example, the intramolecular cyclization of zinc amides can lead to the formation of α-methylene-γ-lactams. beilstein-journals.org Similarly, tandem reactions, such as the ene reaction of α-(bromomethyl)styrenes with arynes followed by a [4 + 2] cycloaddition, demonstrate the potential for complex ring-forming cascades initiated by a bromomethyl-containing fragment. acs.org

Derivatization and Functionalization of this compound

The presence of the bromomethyl and benzamide groups allows for a wide array of derivatization and functionalization reactions, significantly expanding the synthetic utility of this compound.

Reactions Involving the Bromomethyl Moiety (e.g., Nucleophilic Substitution)

The bromomethyl group is a highly reactive electrophilic site, making it susceptible to attack by various nucleophiles. evitachem.comevitachem.com This reactivity is a cornerstone of its use as a synthetic intermediate. Common nucleophiles include amines, thiols, and alkoxides, and these substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF). evitachem.comsmolecule.com

Formation of 4-(Aminomethyl)benzamide (B1271630) Derivatives

A prominent application of the nucleophilic substitution reactivity of this compound and its ester analogues is the synthesis of 4-(aminomethyl)benzamide derivatives. These compounds are of significant interest in medicinal chemistry. The general synthetic strategy involves the reaction of a 4-(bromomethyl)benzoic acid ester with a cyclic amine, such as piperidine, morpholine (B109124), or 4-methylpiperazine. nih.gov This initial substitution yields a 4-(aminomethyl)benzoic acid ester. nih.gov Subsequent hydrolysis of the ester to the carboxylic acid, followed by conversion to the corresponding benzoyl chloride (e.g., using thionyl chloride), provides a key intermediate. nih.gov This activated acyl chloride can then be coupled with a variety of anilines or other amines to afford a diverse library of 4-(aminomethyl)benzamide derivatives. nih.gov

This methodology has been successfully applied to synthesize a range of compounds with potential biological activity. nih.govnih.gov For example, a series of N-substituted benzamide derivatives, designed based on the structure of the HDAC inhibitor Entinostat (MS-275), have been synthesized using similar principles. researchgate.net

Table 1: Examples of Amines Used in the Synthesis of 4-(Aminomethyl)benzamide Derivatives

| Amine | Resulting Derivative Moiety | Reference |

|---|---|---|

| Piperidine | 4-(Piperidin-1-ylmethyl)benzamide | nih.gov |

| Morpholine | 4-(Morpholin-4-ylmethyl)benzamide | nih.gov |

Synthesis of Triazole-Appended Benzamide Derivatives

The bromomethyl group of this compound is also a key functional handle for introducing triazole rings into the molecular structure, often via "click chemistry." A common strategy involves the conversion of the bromomethyl group to an azidomethyl group by reaction with sodium azide. nih.gov The resulting 4-(azidomethyl)benzamide (B3038439) can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne to furnish a 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

This approach has been used to synthesize a variety of triazole-appended benzamide derivatives. ias.ac.in For instance, 4-(bromomethyl)benzoyl bromide can be reacted with aromatic amines to form N-aryl-4-(bromomethyl)benzamides. ias.ac.in These intermediates can then be converted to the corresponding azides and subsequently reacted with terminal alkynes, such as those derived from 2-mercaptobenzoxazole (B50546) or 2-mercaptobenzothiazole, to yield complex heterocyclic structures. ias.ac.in

Table 2: Synthesis of a Triazole-Appended Benzamide Derivative

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 4-(Azidomethyl)benzamide | Terminal Alkyne | CuAAC "Click" Chemistry | 1,2,3-Triazole-Appended Benzamide | nih.govnih.gov |

Modifications of the Benzamide Moiety

While the bromomethyl group is often the primary site of reaction, the benzamide moiety itself can also be modified. The amide group can participate in hydrogen bonding, which can influence the compound's reactivity and its interactions in biological systems. evitachem.com Although less common, reduction of the amide group to an amine is a potential transformation. smolecule.com

Furthermore, the aromatic ring of the benzamide can undergo electrophilic aromatic substitution, though the reactivity will be influenced by the existing substituents. Modifications can also be introduced at other positions on the phenyl ring of the benzamide core to explore structure-activity relationships, as seen in studies where bromine or other functional groups are used as handles for derivatization at the C-5 position of a benzamide core. acs.orgacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXODOFITUJNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342757 | |

| Record name | 4-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58914-40-2 | |

| Record name | 4-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromomethyl Benzamide

The chemical reactivity of 4-(bromomethyl)benzamide is characterized by transformations involving both the bromomethyl group and the benzamide (B126) moiety. These reactions allow for the introduction of diverse structural motifs, making it a valuable intermediate in organic synthesis. Key transformations include C-H activation for arylation and derivatization of the amide bond.

Chemical Transformations

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern synthetic chemistry, enabling the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. The amide group, including the primary amide (-CONH₂), is known to function as a directing group in transition metal-catalyzed reactions, guiding the substitution to the ortho position of the benzene (B151609) ring. nih.govresearchgate.net

Catalytic systems based on palladium and ruthenium have been extensively developed for the ortho-arylation of various benzamides. nih.govrsc.orgrsc.orgmdpi.comnih.govrsc.org For instance, palladium-catalyzed protocols have successfully utilized the simplest amide, -CONH₂, as a directing group for the arylation of benzamides with aryl iodides. nih.govresearchgate.net Similarly, ruthenium catalysts have been employed for the ortho-C-H halogenation and arylation of benzamides. rsc.orgmdpi.com These reactions typically proceed via a cyclometalated intermediate, where the metal catalyst coordinates to the amide's oxygen atom, bringing the metal center in close proximity to the ortho C-H bond and facilitating its cleavage. semanticscholar.org

However, based on a comprehensive review of the available scientific literature, no specific examples of the direct ortho-arylation of this compound via C-H activation have been documented. The presence of the reactive bromomethyl group could potentially lead to side reactions or interfere with the catalytic systems commonly employed for C-H activation, which may account for the absence of such reports. While the benzamide portion of the molecule is theoretically susceptible to directed C-H activation, the practical application of this methodology to this compound remains an unexplored area of research.

A primary route for the derivatization of this compound involves the formation of N-substituted amides. This is typically achieved by first converting 4-(bromomethyl)benzoic acid to its more reactive acyl chloride derivative, 4-(bromomethyl)benzoyl chloride. Current time information in Chatham County, US.nih.gov This intermediate can then readily react with a wide range of primary and secondary amines to form the corresponding N-substituted 4-(bromomethyl)benzamides. Current time information in Chatham County, US.wiley.com

The reaction, often following the principles of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride. researchgate.net This method is highly versatile, allowing for the introduction of various aryl and alkyl substituents onto the amide nitrogen. Current time information in Chatham County, US.wiley.com For instance, a variety of N-arylbenzamides have been synthesized by reacting 4-(bromomethyl)benzoyl bromide with different aromatic amines in the presence of a base like potassium carbonate. wiley.com This approach is fundamental in creating libraries of compounds for various research applications, including the development of new therapeutic agents. rsc.orgCurrent time information in Chatham County, US.

The following table summarizes the synthesis of various N-substituted 4-(bromomethyl)benzamides through this derivatization approach.

| Reactant 1 | Reactant 2 (Amine) | Resulting N-Substituted this compound | Reference |

|---|---|---|---|

| 4-(Bromomethyl)benzoyl chloride | Aniline | 4-(Bromomethyl)-N-phenylbenzamide | wiley.com |

| 4-(Bromomethyl)benzoyl chloride | 4-Nitroaniline | 4-(Bromomethyl)-N-(4-nitrophenyl)benzamide | wiley.com |

| 4-(Bromomethyl)benzoyl chloride | o-Toluidine | 4-(Bromomethyl)-N-(o-tolyl)benzamide | wiley.com |

| 4-(Bromomethyl)benzoyl chloride | 1-Naphthylamine | 4-(Bromomethyl)-N-(naphthalen-1-yl)benzamide | wiley.com |

| 4-(Piperidin-1-ylmethyl)benzoyl chloride | Indoline | (4-(Piperidin-1-ylmethyl)phenyl)(indolin-1-yl)methanone | Current time information in Chatham County, US. |

| 4-(Morpholinomethyl)benzoyl chloride | 5-Fluoroindoline | (5-Fluoroindolin-1-yl)(4-(morpholinomethyl)phenyl)methanone | Current time information in Chatham County, US. |

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Bromomethyl Reactivity

The bromomethyl group attached to the benzene (B151609) ring is a key site of reactivity in 4-(bromomethyl)benzamide. Its position, benzylic to the aromatic ring, significantly influences the mechanisms of its transformations.

The benzylic carbon in this compound is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate. smolecule.com The substitution can proceed through either an S(_N)1 or S(_N)2 mechanism, with the pathway being influenced by the reaction conditions and the nature of the nucleophile. khanacademy.org

Primary benzylic halides like this compound typically favor the S(_N)2 pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion, the leaving group, departs. The adjacent benzene ring stabilizes the transition state, accelerating the reaction rate. gla.ac.uk Common nucleophiles that react with this compound include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted benzamide (B126) derivatives. smolecule.comresearchgate.net

However, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent, an S(_N)1 mechanism can become competitive. khanacademy.org The stability of the resulting benzylic carbocation is enhanced by resonance with the adjacent benzene ring, which delocalizes the positive charge. gla.ac.uk

A practical application of this reactivity is the synthesis of various biologically active molecules. For instance, derivatives of 4-(aminomethyl)benzamide (B1271630), synthesized from this compound, have been investigated as inhibitors of viral entry. The following table provides examples of nucleophilic substitution reactions with this compound.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Ammonia (B1221849) | 4-(Aminomethyl)benzamide | smolecule.com |

| Thiol | Sodium thiophenoxide | 4-(Phenylthiomethyl)benzamide | researchgate.net |

| Alkoxide | Sodium ethoxide | 4-(Ethoxymethyl)benzamide | smolecule.com |

| Cyanide | Potassium cyanide | 4-(Cyanomethyl)benzamide | researchgate.net |

This table is based on generalized reaction types and does not represent specific experimental results.

In addition to nucleophilic substitution, the bromomethyl group of this compound can undergo transformations via radical pathways. A common method for the synthesis of this compound involves the radical bromination of 4-methylbenzamide, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. smolecule.comysu.edu This reaction proceeds through a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the product and propagate the chain. khanacademy.org

The benzylic radical's stability is a key factor in the selectivity of this reaction for the benzylic position over other positions. khanacademy.org Photochemical reactions can also initiate radical processes involving the C-Br bond. smolecule.comacs.org For instance, the photoreaction of 4-(bromomethyl)-7-(diethylamino)coumarin (B1496622) has been shown to generate a radical and a cation triplet diradical during the cleavage of the C-Br bond. acs.org Mechanistic studies have also pointed to the involvement of radical intermediates in certain nickel-catalyzed cross-coupling reactions of benzylic halides. nih.govacs.org

Nucleophilic Substitution Reactions at the Benzylic Position

Reactivity of the Amide Functionality

The amide group of this compound, while generally less reactive than the bromomethyl group, plays a crucial role in directing intermolecular interactions and can be chemically transformed under specific catalytic conditions.

The amide functionality is a powerful hydrogen bond donor and acceptor. This property is central to the formation of supramolecular assemblies in the solid state. eurjchem.comresearchgate.net In the crystal structure of related benzamide derivatives, intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or more complex three-dimensional networks. eurjchem.com These hydrogen bonds, in conjunction with other non-covalent interactions like π-π stacking, dictate the crystal packing. eurjchem.com

The self-assembly of amide-containing molecules can lead to the formation of organogels, where fibrous networks trap solvent molecules. researchgate.net The directional nature of the hydrogen bonds provided by the amide group is essential for creating the ordered, one-dimensional structures that comprise these gels. rsc.orgvu.lt While specific studies on the supramolecular assemblies of this compound are not extensively detailed in the provided results, the principles governing benzamide derivatives are directly applicable. The interplay between the hydrogen-bonding amide and the bulky bromomethyl group would influence the specific packing arrangement and resulting supramolecular architecture. researchgate.netscielo.br

While amides are known for their stability, their transformation can be achieved using catalytic methods. nih.gov These transformations can target the C-N bond or the carbonyl group.

One significant reaction is the catalytic hydrolysis of the amide to a carboxylic acid. This can be achieved under acidic or basic conditions, often with heating. researchgate.net Metal complexes, for instance, those containing ruthenium(II), have been shown to catalyze the hydrolysis of nitriles to amides, and similar principles can apply to amide hydrolysis itself, where the metal center activates the carbonyl group towards nucleophilic attack. conicet.gov.ar Zirconium-based metal-organic frameworks have also demonstrated catalytic activity in the hydrolysis of related compounds. nih.gov

Another important transformation is the reduction of the amide group to an amine. smolecule.com This conversion typically requires powerful reducing agents.

Palladium-catalyzed reactions are also prominent in amide chemistry. For example, palladium catalysts can be used for the aminocarbonylation of aryl halides to produce amides. researchgate.net While this is a synthetic route to amides, related catalytic systems can be employed for transformations of the amide group itself, often involving activation of the C-N bond. nih.gov

The following table summarizes some catalytic approaches to amide transformations, which are generally applicable to this compound.

| Transformation | Catalyst/Reagent Type | Product Type | Reference |

| Hydrolysis | Acid or Base | 4-(Bromomethyl)benzoic acid | researchgate.net |

| Reduction | Reducing Agents (e.g., LiAlH(_4)) | 4-(Bromomethyl)benzylamine | smolecule.com |

| C-N Bond Activation | Transition Metal Catalysts | Various functionalized products | nih.gov |

| Aminocarbonylation | Palladium Catalysts | Amide derivatives | researchgate.net |

This table presents general transformations and does not necessarily reflect specific, optimized conditions for this compound.

Amide as a Hydrogen Bonding Moiety in Supramolecular Assemblies

Intermolecular and Intramolecular Reaction Dynamics

The presence of two distinct functional groups in this compound allows for a rich variety of both intermolecular and intramolecular reactions. The course of a reaction often depends on factors like concentration and the potential for forming stable cyclic structures. youtube.com

In an intermolecular reaction, a nucleophilic site on one molecule of a this compound derivative can react with the electrophilic benzylic carbon of another molecule, potentially leading to oligomers or polymers. uva.nl

Conversely, intramolecular reactions occur when a nucleophilic group within the same molecule attacks the benzylic carbon. youtube.com This type of reaction, known as intramolecular cyclization, is particularly favored when it leads to the formation of stable five- or six-membered rings. youtube.commdpi.com For this to occur with this compound itself, the amide nitrogen or oxygen would need to act as the intramolecular nucleophile. While direct cyclization of the parent molecule is not commonly reported, derivatives with appropriately positioned nucleophiles can readily undergo such ring-forming reactions. For instance, aza-Sakurai cyclizations and intramolecular aza-Michael reactions are powerful methods for synthesizing N-heterocycles from precursors that could be derived from this compound. mdpi.com

The balance between intermolecular and intramolecular pathways is critical in synthetic design. High dilution conditions generally favor intramolecular reactions by reducing the probability of molecules encountering one another. uva.nl The study of these reaction dynamics is essential for controlling the outcome of syntheses that use bifunctional building blocks like this compound. researchgate.netresearchgate.net

Cyclization Reactions in the Formation of Heterocyclic Derivatives

The reactive benzylic bromide functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to the formation of fused ring systems or substituted heterocyles. The primary mechanism often involves the initial nucleophilic substitution of the bromide, followed by a subsequent ring-closing step.

One of the most common applications is in the synthesis of thiazole (B1198619) derivatives, which are significant scaffolds in medicinal chemistry. The formation of the thiazole ring from a bromomethyl-containing compound typically follows the principles of the Hantzsch thiazole synthesis. nih.gov In this reaction, an α-halocarbonyl compound (or a related reactive halide like this compound) reacts with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide sulfur on the electrophilic benzylic carbon of this compound, followed by dehydration and cyclization to form the thiazole ring. nih.govresearchgate.net

Another important class of heterocycles synthesized via cyclization are isoindolinones. These structures are core components of many biologically active compounds. nih.gov The synthesis can be achieved through the reaction of a 2-(halomethyl)benzoate derivative with an amine in a one-pot, catalyst-free method, which proceeds via initial N-alkylation followed by intramolecular aminolysis of the ester to form the lactam ring. researchgate.net While this example starts with a benzoate, a similar pathway is conceivable for this compound, particularly if the amide nitrogen is first substituted and then acts as the nucleophile for an intramolecular cyclization. Ruthenium-catalyzed reactions of N-substituted benzamides with allylic alcohols have also been shown to produce isoindolinone derivatives through a proposed ruthenacycle intermediate. rsc.org

Furthermore, the synthesis of oxazoline (B21484) and oxazepine derivatives represents another avenue for the cyclization reactivity of bromomethyl-containing benzamides. For instance, N-allyl carboxamides can undergo electrophile-mediated cyclization to form 5-(bromomethyl)-2-oxazolines. beilstein-journals.org In a tandem ring-opening/ring-closing strategy, a benzoxazin-4-one can react with allylamine (B125299) to form an N-allylbenzamide intermediate in situ. Subsequent treatment with an electrophilic bromine source like N-bromosuccinimide (NBS) induces an oxidative cyclization, yielding a 2,5-disubstituted oxazoline containing a bromomethyl group. rsc.org Seven-membered rings like benzoxazepines can also be formed, for example, through multi-component reactions or by the cyclization of appropriate precursors. researchgate.netnih.gov

The nature of the cyclization (intramolecular vs. intermolecular) and the resulting heterocyclic system are highly dependent on the reaction partners and conditions employed.

Table 1: Examples of Heterocyclic Derivatives Formed via Cyclization Reactions

| Starting Material Type | Reactant | Heterocyclic Product | General Mechanism |

| α-Haloketone/Thioamide | Thioamide/α-Bromoketone | Thiazole | Hantzsch Synthesis: S-alkylation followed by cyclization and dehydration. nih.gov |

| 2-(Halomethyl)benzoate | Amine | Isoindolinone | N-alkylation followed by intramolecular cyclization (aminolysis). researchgate.net |

| N-Allyl Carboxamide | Electrophilic Halogen Source (e.g., NBS, TMSBr) | 5-(Bromomethyl)-2-oxazoline | Electrophile-induced oxidative cyclization. beilstein-journals.orgrsc.org |

| 2-Aminophenol/ortho-Phenylenediamine | Dimedone, Aldehyde | 1,4-Benzoxazepine / 1,4-Benzodiazepine | Multi-component condensation reaction. researchgate.net |

Influence of Reaction Conditions on Product Distribution and Selectivity

The distribution and selectivity of products in reactions involving this compound are highly sensitive to the specific reaction conditions employed. Factors such as the choice of solvent, base, catalyst, and temperature can dictate the reaction pathway, favoring one product over another. This control is crucial for achieving high yields of the desired compound while minimizing the formation of byproducts.

A clear illustration of this principle is found in the reaction of α-oxothioamides with α-bromoketones, a reaction analogous to the synthesis of thiazoles from this compound. Research has shown that a dramatic shift in product outcome can be achieved simply by altering the solvent and the presence of a base. nih.gov When the reaction is conducted in dimethylformamide (DMF) without a base, the product is the corresponding 2-acyl-4-arylthiazole. However, changing the solvent to acetonitrile (B52724) and adding triethylamine (B128534) as a base completely redirects the reaction to yield a thioether as the major product. nih.gov This demonstrates that the basicity and polarity of the reaction medium can control the regioselectivity of the nucleophilic attack and subsequent cyclization.

In the synthesis of isoindolinones via nickel-mediated C-H activation of N-alkyl benzamides, the choice of base was found to be critical. Using sodium tert-butoxide in various solvents at room temperature resulted in low yields of the cyclized product. nih.gov A simple switch to potassium tert-butoxide under the same conditions led to excellent yields, highlighting the significant role the counter-ion and base strength can play in the catalytic cycle. nih.gov Similarly, palladium-catalyzed reactions are also sensitive to conditions. The yield of Suzuki-Miyaura cross-coupling reactions using bromo-intermediates can be low due to competing dehalogenation of the bromine during the transmetalation step in the palladium catalytic cycle. diva-portal.org

The selectivity of cyclization reactions can also be influenced by the nature of the protecting groups and the steric or electronic properties of the substrates. In some cases, reactions that are intended to produce a specific regioisomer may yield mixtures. For example, the nickel-mediated cyclization of meta-substituted benzamide substrates led to a mixture of isomeric isoindolinone products. nih.gov The choice of oxidant can also be a determining factor. In reactions of triflamide with allylic compounds, using N-bromosuccinimide (NBS) versus N-iodosuccinimide (NIS) can lead to different product profiles, including variations in halosulfamidation and cyclization products. researchgate.net

These findings underscore the importance of meticulous optimization of reaction conditions to steer the reactivity of versatile compounds like this compound towards the desired heterocyclic or substituted product with high selectivity.

Table 2: Influence of Reaction Conditions on Product Selectivity

| Reactants | Conditions 1 | Product 1 | Conditions 2 | Product 2 | Reference |

| α-Oxothioamide + α-Bromoketone | DMF, no base | 2-Acyl-4-arylthiazole | Acetonitrile, Triethylamine | Thioether | nih.gov |

| N-Alkyl Benzamide (for isoindolinone synthesis) | Ni(cod)₂, NaOt-Bu, various solvents, rt | Low Yield of Isoindolinone | Ni(cod)₂, KOt-Bu, THF, rt | High Yield of Isoindolinone | nih.gov |

| Allylic compounds + Triflamide | N-Bromosuccinimide (NBS) | Bromotriflamidation / Solvent Interception | N-Iodosuccinimide (NIS) | Bis-triflamidation | researchgate.net |

| 5-Bromo-3-hydroxybenzamide + Alcohol | Mitsunobu Reaction (PPh₃, DIAD) | Coupled Ether Product | Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Base) | Biaryl Product (low yield due to dehalogenation) | diva-portal.org |

Applications in Organic Synthesis and Materials Science

4-(Bromomethyl)benzamide as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound is prized for its reliability and adaptability in multi-step syntheses. Organic chemists leverage its reactive nature to introduce the benzamide (B126) fragment into diverse molecular scaffolds.

The compound is a key starting point for constructing intricate organic molecules. The reactive bromomethyl group can be easily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, enabling the covalent attachment of the benzamide unit to other molecular fragments. This straightforward reactivity is fundamental in building complex structures that are often evaluated for biological activity or material properties.

For instance, derivatives are used in the synthesis of inhibitors for various enzyme systems and in the creation of molecular probes for biological research. The ability to readily form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds makes it an invaluable precursor in synthetic campaigns aimed at discovering new chemical entities.

The benzamide structural motif is present in numerous approved pharmaceutical drugs and agrochemicals. Consequently, this compound and its derivatives are of significant interest in the development of new therapeutic and crop protection agents.

A notable application is in the synthesis of potent antiviral agents. Research has shown that 4-(aminomethyl)benzamides, which can be synthesized from 4-(bromomethyl)benzoic acid esters, are powerful inhibitors of Ebola and Marburg virus entry. nih.govcdc.govacs.orgnih.govresearchgate.net In these syntheses, the bromomethyl group is typically reacted with an amine to form a crucial aminomethyl linkage, leading to compounds with significant antiviral efficacy. nih.gov Several of these synthesized benzamide derivatives have demonstrated superior inhibitory action against infectious Ebola and Marburg viruses, with some showing favorable metabolic stability in human liver microsomes, marking them as suitable candidates for further development. nih.govcdc.govacs.orgnih.gov

| Compound Example | Target Virus | Inhibitory Concentration (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| Compound 32 | Ebola Virus (EBOV) | 0.11 µM | >25 µM | >227 |

| Compound 32 | Marburg Virus (MARV) | 1.23 µM | >25 µM | >20 |

| Compound 35 | Ebola Virus (EBOV) | 0.31 µM | >25 µM | >81 |

| Compound 35 | Marburg Virus (MARV) | 0.82 µM | >25 µM | >30 |

| This table presents biological data for select 4-(aminomethyl)benzamide (B1271630) derivatives synthesized using precursors related to this compound. Data sourced from ACS Publications. acs.org |

Beyond virology, these intermediates are used to create compounds for crop protection and as precursors for active ingredients in herbicides.

Precursor for Complex Organic Molecules

Synthesis of Diverse Benzamide Derivatives

The core benzamide structure is a key component in the design of new materials and complex molecular frameworks, where its ability to form predictable, strong intermolecular interactions is highly valued.

Supramolecular gels are a class of soft materials where small molecules, known as low-molecular-weight gelators (LMWGs), self-assemble in a solvent to create a three-dimensional fibrous network. nih.gov This network immobilizes the solvent, resulting in a gel-like consistency. nih.govskemman.is The amide functional group is one of the most effective structural units for forming these gels due to its capacity for strong, directional hydrogen bonding (N−H···O=C). skemman.ismdpi.comnih.govmdpi.com

Amide-based compounds can form one-dimensional chains through these hydrogen bonds, which then self-assemble into a 3D architecture that traps solvent molecules. nih.govmdpi.com While direct synthesis of gels from this compound is not extensively documented, its structure contains the essential amide moiety required for such self-assembly. The reactive bromomethyl group offers a site for further modification, allowing for the design of "pro-gelators" that can be functionalized to tune the gel's properties, such as its response to external stimuli like metal ions or light. skemman.is The incorporation of pyridyl amide moieties, for example, has been shown to create LMWGs that are responsive to the presence of metal ions, forming robust metallogels. skemman.ismdpi.com

Biphenyls, which consist of two connected benzene (B151609) rings, are another "privileged scaffold" in medicinal chemistry, appearing in many marketed drugs. nih.govrsc.org The synthesis of functionalized biphenyls is a major focus of organic chemistry, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a primary method for their construction. nih.govwikipedia.org This reaction typically couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org

Benzamide derivatives are frequently integrated into biphenyl (B1667301) structures to create compounds with antibacterial or other therapeutic properties. researchgate.netnih.gov For example, novel biphenyl-benzamides have been synthesized as potent inhibitors of the FtsZ protein, a target for antibacterial drugs. researchgate.netnih.gov In a typical synthetic sequence, a brominated benzamide can be coupled with a phenylboronic acid, or a brominated biphenyl can be reacted to build the amide functionality. The Suzuki-Miyaura reaction has been successfully used to produce various biphenyl benzamide derivatives with yields often ranging from 73-89%. researchgate.net The use of (bromomethyl)phenylboronic acid pinacol (B44631) esters in Suzuki couplings provides a direct route to introduce the reactive bromomethyl handle into a biphenyl system, which can then be converted to a variety of functional groups. gre.ac.uk

Preparation of Amide-Based Supramolecular Gels

Photochemical Applications of this compound

Benzyl (B1604629) bromides, including this compound, are important building blocks that are often synthesized via photochemical reactions. rsc.orgacs.org The Wohl-Ziegler reaction, a radical-based bromination of the benzylic position of toluene (B28343) derivatives, is commonly initiated by light. rsc.org

Medicinal Chemistry and Biological Activity of 4 Bromomethyl Benzamide Derivatives

Enzyme Inhibition Studies

Derivatives of 4-(bromomethyl)benzamide have demonstrated significant potential as enzyme inhibitors across several classes, including kinases, deacetylases, and cholinesterases. The inherent reactivity of the bromomethyl moiety is often exploited to achieve covalent inhibition, leading to enhanced potency and duration of action.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their inhibitors are promising therapeutic agents, particularly in oncology. unimedizin-mainz.de Among the different isoforms, HDAC6 has emerged as a key target due to its role in deacetylating non-histone proteins like α-tubulin and HSP90. nih.gov The 4-(bromomethyl)benzoate (B8499459) moiety is a common building block used in the synthesis of selective HDAC6 inhibitors (HDAC6i). unimedizin-mainz.denih.govacs.orgmdpi.com

Researchers have developed novel HDAC6i, such as Marbostat-100 and its derivatives, which contain a hydroxamic acid moiety linked to a cap group via a linker synthesized using intermediates like tert-butyl 4-(bromomethyl)benzoate. unimedizin-mainz.de Similarly, spirotetrahydroisoquinoline-based HDAC inhibitors have been synthesized where methyl 4-(bromomethyl)benzoate is used to connect the cap group to the rest of the molecule. acs.org In these studies, compounds have been identified that show high selectivity for HDAC6 over other HDAC isoforms. acs.orgugent.be For instance, the compound fibrostat (5n) was identified as a preferential HDAC6 inhibitor. acs.org Another study reported a series of benzohydroxamate-based inhibitors, where compound 10c showed potent HDAC6 inhibitory activity and high selectivity over HDAC3. nih.gov

Table 1: Selected HDAC6 Inhibitors Derived from 4-(Bromomethyl)benzoate Intermediates

| Compound | Target | IC₅₀ | Selectivity | Source |

|---|---|---|---|---|

| 10c | HDAC6 | 261 nM | 109-fold over HDAC3 | nih.gov |

| Fibrostat (5n) | HDAC6 | Preferential Inhibition | Selective vs. HDAC1, 3, 5, 8, 10, 11 | acs.org |

| Ferrocenophane 41 | HDAC6 | 35.2 nM | >67-fold over HDAC1–5, 7, 8 | mdpi.com |

| Ferrocenophane 42 | HDAC6 | 76.5 nM | ~50-fold over HDAC1–3 | mdpi.com |

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, which is linked to reduced levels of the neurotransmitter acetylcholine (B1216132) and the formation of amyloid-beta (Aβ) plaques. nih.govnih.gov Key enzymes in this process are acetylcholinesterase (AChE), which degrades acetylcholine, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in Aβ production. nih.govnih.gov Consequently, designing dual-target inhibitors for both AChE and BACE1 is a promising therapeutic strategy. nih.govresearchgate.net

Benzamide (B126) derivatives have been a focus of such research. nih.gov In one study, a series of new benzamides were designed and synthesized as potential dual inhibitors. The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed potent inhibition of AChE with an IC₅₀ value of 0.056 µM and also inhibited BACE1 with an IC₅₀ of 9.01 µM. nih.gov Molecular modeling suggested that this compound may inhibit the enzyme by increasing its stiffness and reducing flexibility. nih.gov Other research has focused on synthesizing multi-target-directed ligands, using building blocks such as 4-(bromomethyl)benzoic acid to create compounds with balanced activities against various targets relevant to AD. researchgate.net

Table 2: Cholinesterase and BACE1 Inhibition by Benzamide Derivatives

| Compound | Target(s) | IC₅₀ | Source |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.gov |

| BACE1 | 9.01 µM | nih.gov | |

| Derivative VII (Phthalamide-donepezil hybrid) | AChE | 1.83 µM | researchgate.net |

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.govfrontiersin.org Dysregulation of RTK activity is a common feature of many cancers, making them important targets for drug development. nih.gov The this compound scaffold has been utilized in the creation of inhibitors targeting various RTKs.

EGFR, HER-2, and HER-4: The human epidermal growth factor receptor (HER) family, which includes EGFR (HER1), HER2, HER3, and HER4, is a major driver of cancer cell proliferation. oncoscience.uspharmgkb.org Aberrant function of EGFR or HER2 can promote tumorigenesis. nih.gov Small molecule tyrosine kinase inhibitors that target these receptors are in clinical use. nih.govoncoscience.us Benzimidazole (B57391) derivatives, for example, have been shown to potently inhibit both EGFR and HER2 activity by reducing their phosphorylation and blocking downstream signaling pathways like PI3K/Akt and MEK/Erk. nih.gov

InsR and IGF1R: The insulin (B600854) receptor (InsR) and insulin-like growth factor 1 receptor (IGF1R) pathway can mediate resistance to EGFR inhibitors in cancers like glioblastoma. nih.gov This suggests that co-targeting both EGFR and the InsR/IGF1R pathway could be a more effective therapeutic strategy. nih.gov Dual inhibitors have been developed to overcome this resistance mechanism. nih.gov

KDR and PDGFR: The first generation of FGFR inhibitors were often non-selective, also inhibiting other tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR, including KDR) and platelet-derived growth factor receptor (PDGFR). frontiersin.org

Fibroblast growth factor receptors (FGFRs) are a family of RTKs that regulate critical cellular processes like proliferation, survival, and angiogenesis. nih.gov Aberrant FGF/FGFR signaling is implicated in the development and progression of various tumors, making FGFRs a promising target for cancer therapy. nih.govfrontiersin.org

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of FGFR1. nih.gov One of the most promising compounds from this series, C9 , demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.gov Molecular docking studies indicated that compound C9 binds effectively to FGFR1, forming multiple hydrogen bonds. nih.gov This suggests that benzamide derivatives represent a promising class of lead compounds for targeting FGFR1 in cancer treatment. nih.gov

Table 3: Activity of FGFR1 Inhibitor C9 in NSCLC Cell Lines

| Cell Line | IC₅₀ (µM) | Source |

|---|---|---|

| NCI-H520 | 1.36 ± 0.27 | nih.gov |

| NCI-H1581 | 1.25 ± 0.23 | nih.gov |

| NCI-H226 | 2.31 ± 0.41 | nih.gov |

| NCI-H460 | 2.14 ± 0.36 | nih.gov |

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, that plays a crucial role in maintaining glucose homeostasis. nih.govgoogle.com Small-molecule glucokinase activators (GKAs) that allosterically modulate GK activity are being investigated as a potential treatment for type 2 diabetes mellitus. nih.govnih.govresearchgate.net

Several series of benzamide derivatives have been developed and evaluated as GKAs. nih.govnih.gov In one study, a series of derivatives were prepared that could simultaneously activate GK and inhibit glycogen (B147801) phosphorylase (GP), another key enzyme in glucose metabolism. nih.gov Compound 13h from this series was a potent GK activator with an EC₅₀ of 1.87 µM and also inhibited human liver glycogen phosphorylase (hLGP) with an IC₅₀ of 8.95 µM. nih.gov Another study, using a fragment-merging strategy, identified compounds 5 and 16b as GKAs with EC₅₀ values of 28.3 nM and 44.8 nM, respectively. nih.gov These findings highlight the potential of the benzamide scaffold in developing dual-action or highly potent hypoglycemic agents. nih.govnih.gov

Table 4: Activity of Selected Benzamide-Based Glucokinase Activators

| Compound | Target | EC₅₀ | Activation Fold | Source |

|---|---|---|---|---|

| 13h | Glucokinase | 1.87 µM | Not specified | nih.gov |

| 5 | Glucokinase | 28.3 nM | 2.4 | nih.gov |

| 16b | Glucokinase | 44.8 nM | 2.2 | nih.gov |

Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibition

Receptor Binding and Interaction Studies

Derivatives of benzamides have been investigated for their interaction with serotonin (B10506) receptors, which are implicated in a wide range of physiological and pathological processes. nih.govnih.gov The serotonin (5-HT) receptor family is extensive, with numerous subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C, each presenting a target for therapeutic intervention in neuropsychiatric disorders. nih.govgoogle.comgoogle.com

Research into dual 5-HT2CR/SERT (serotonin transporter) inhibitors has led to the synthesis of phenylurea and benzamide derivatives. nih.gov These compounds aim to combine the benefits of blocking serotonin reuptake with modulating the 5-HT2C receptor. nih.gov Similarly, the development of ligands that target both the 5-HT1A receptor and the serotonin transporter has been an active area of research, with various arylpiperazine derivatives showing high affinity for both targets. nih.gov The strategic design of these multitarget-directed ligands often involves merging pharmacophoric elements to achieve the desired activity profile. nih.gov

While specific studies focusing directly on this compound's binding to serotonin receptors are not extensively detailed in the provided results, the broader class of benzamide derivatives has shown significant activity at these receptors. For instance, certain benzamide derivatives have been identified as potent 5-HT4 receptor agonists. nih.gov Furthermore, the structural framework of benzamides is present in compounds designed as selective antagonists for the 5-HT2A and 5-HT2C receptors, which are considered valuable for treating psychosis. google.com The affinity of tryptamine (B22526) derivatives, which can be conceptually related to some benzamide structures, for 5-HT2A receptors has also been a subject of study. nih.govuni-goettingen.de

Antimicrobial Activity

Substituted derivatives of this compound have demonstrated notable antibacterial properties. A study on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives revealed significant activity against a panel of both Gram-positive and Gram-negative bacteria. ajphr.com The tested Gram-positive bacteria included Bacillus subtilis, Bacillus sphaericus, and Staphylococcus aureus, while the Gram-negative bacteria were Pseudomonas aeruginosa, Klebsiella aerogenes, and Chromobacterium violaceum. ajphr.com

Notably, derivatives containing a [3-hydroxyphenyl] moiety, a [3-chlorophenyl] moiety, and a [4-nitrophenyl] moiety exhibited antibacterial activity that was comparable or even superior to the standard drug, Streptomycin. ajphr.com Another study highlighted that derivatives of brominated anilines, which are structurally related to this compound, were effective against Escherichia coli O157:H7. The broader class of benzamide derivatives has also been explored for its antibacterial potential, with some compounds showing excellent activity against both B. subtilis and E. coli. nanobioletters.com Research into benzamide derivatives as inhibitors of Mycobacterium tuberculosis has also yielded compounds with good activity. acs.org

Below is a table summarizing the antibacterial activity of selected this compound derivatives:

| Derivative Moiety | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| [3-hydroxyphenyl] | Significant Activity | Significant Activity | ajphr.com |

| [3-chlorophenyl] | Significant Activity | Significant Activity | ajphr.com |

| [4-nitrophenyl] | Significant Activity | Significant Activity | ajphr.com |

The antifungal potential of compounds derived from this compound has also been a focus of research. The same series of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives that showed antibacterial efficacy were also evaluated for their antifungal activity. ajphr.com These compounds were tested against several fungal strains, including Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. ajphr.com

The derivatives featuring [3-hydroxyphenyl], [3-chlorophenyl], and [4-nitrophenyl] moieties demonstrated significant antifungal activity, with potency nearly equal to or greater than the standard antifungal drug Amphotericin-B. ajphr.com In vitro studies on compounds synthesized from the related 4-(bromomethyl)benzylamine also showed that certain derivatives had significant activity against Candida albicans. The broader family of benzoic acid derivatives has been recognized for its antifungal properties. researchgate.net

The following table presents the antifungal activity of specific this compound derivatives:

| Derivative Moiety | Fungal Strains | Reference |

| [3-hydroxyphenyl] | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | ajphr.com |

| [3-chlorophenyl] | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | ajphr.com |

| [4-nitrophenyl] | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | ajphr.com |

Antibacterial Efficacy of Substituted Derivatives

Antiviral Research

A significant area of research for derivatives of this compound has been in the development of antiviral agents, particularly as inhibitors of Ebola (EBOV) and Marburg (MARV) viruses. nih.govcdc.govnih.gov A series of 4-(aminomethyl)benzamides, which are structurally related to this compound derivatives, have been discovered as potent inhibitors of the entry of these filoviruses into host cells. nih.govcdc.govnih.gov

These inhibitors have demonstrated effectiveness against both the Ebola (Mayinga variant) and Marburg (Angola and Lake Victoria variants) viruses. nih.gov The mechanism of action involves interfering with the fusion process of the viral particles with host cell membranes. Several of these compounds have shown superior inhibitory activity and good metabolic stability in both rat and human plasma and liver microsomes. nih.govnih.gov The research has included the synthesis and testing of a wide variety of structures, including conformationally restrained indolines. nih.govcdc.gov

The following table summarizes the activity of representative aminomethylbenzamide-based inhibitors against Ebola and Marburg viruses:

| Compound | Target Virus | Activity | Reference |

| 20 | Ebola (Mayinga), Marburg (Angola) | Superior Inhibitor | nih.gov |

| 23 | Ebola (Mayinga), Marburg (Angola) | Superior Inhibitor | nih.gov |

| 32 | Ebola (Mayinga), Marburg (Angola) | Superior Inhibitor | nih.gov |

| 33 | Ebola (Mayinga), Marburg (Angola) | Superior Inhibitor | nih.gov |

| 35 | Ebola (Mayinga), Marburg (Angola) | Superior Inhibitor | nih.gov |

Anticancer and Cytotoxicity Investigations

The benzamide functional group is a key feature in several approved anticancer drugs, and as such, derivatives of this compound are of considerable interest in the development of new cancer therapies. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.govekb.eg

Non-small cell lung cancer (NSCLC) represents a significant challenge in oncology due to its high mortality rate and the development of resistance to existing treatments. nih.gov Research has shown that certain derivatives of this compound exhibit promising activity against NSCLC cell lines. nih.govnih.gov For instance, some quinoline (B57606) derivatives have demonstrated cytotoxic activity against the A549 lung cancer cell line. arabjchem.org The development of novel compounds that can overcome resistance mechanisms in NSCLC is an active area of research. nih.gov

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Studies have shown that derivatives of this compound can trigger apoptosis in cancer cells. nih.govmdpi.com For example, a novel pyridine (B92270) derivative, compound H42, was found to induce apoptosis in ovarian cancer cells. frontiersin.org This was accompanied by an increase in the expression of pro-apoptotic proteins like cleaved caspase-9 and a decrease in anti-apoptotic factors such as BCL-2. nih.govfrontiersin.org

Furthermore, these derivatives can also cause cell cycle arrest, halting the proliferation of cancer cells. mdpi.comfrontiersin.org Compound H42, for instance, was shown to cause cell cycle arrest at the G0/G1 phase in ovarian cancer cells. frontiersin.org This was associated with the degradation of cyclin D1, a key regulator of cell cycle progression. frontiersin.org Similarly, other benzamide-containing histone deacetylase (HDAC) inhibitors have been shown to induce cell-cycle arrest. nih.gov

Table 1: Effect of Compound H42 on Ovarian Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SKOV3 | 0.87 | Induces apoptosis, ROS production, DNA damage, and G0/G1 cell cycle arrest. frontiersin.org |

| A2780 | 5.4 | Induces apoptosis, ROS production, DNA damage, and G0/G1 cell cycle arrest. frontiersin.org |

Impact on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Anti-Inflammatory Activities

Inflammation is a critical process in many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have shown potential as anti-inflammatory agents. nih.govresearchgate.net For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, when compared to acetylsalicylic acid. mdpi.com The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX). ekb.eg

Some benzimidazole derivatives have been synthesized and shown to be selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. ekb.eg For instance, in a carrageenan-induced paw edema model, which is a standard method for assessing anti-inflammatory activity, certain derivatives exhibited potent effects. nih.govekb.eg

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for their anticancer and anti-inflammatory effects. acs.orgnih.gov

The biological potency of this compound derivatives can be significantly altered by modifying the substituents on the benzamide ring and other parts of the molecule. acs.orgnih.gov

For example, in a series of benzamide derivatives investigated as inhibitors of Mycobacterium tuberculosis, replacing a morpholine (B109124) moiety with a small lipophilic methyl group at the C-5 position of the benzamide core resulted in a more active compound. acs.orgacs.org Conversely, introducing strong electron-deficient groups like monofluoro or difluoro groups at the same position led to a significant decrease in potency. acs.org The nature of the substituent on the phenylethyl ring also plays a role, with the presence of a second fluorine atom leading to a nearly three-fold improvement in potency compared to a monofluorinated compound. acs.orgacs.org

In another study focusing on antiviral agents, the introduction of a lipophilic trifluoromethyl substituent in the para- or meta-positions of the aromatic ring enhanced the potency of 4-(aminomethyl)benzamide (B1271630) derivatives against Ebola and Marburg viruses. nih.gov Further addition of a chlorine group to the aromatic ring also increased potency. nih.gov

These studies highlight the importance of substituent size, lipophilicity, and electronic properties in determining the biological activity of this compound derivatives. acs.orgnih.gov

Table 2: Structure-Activity Relationship of Benzamide Derivatives against M. tuberculosis

| Compound | C-5 Substituent | IC₉₀ (µM) |

|---|---|---|

| 4a | Bromo | 5.5 acs.orgacs.org |

| 4b | Methyl | 0.62 acs.orgacs.org |

| 4d | Ethyl | 0.9 acs.orgacs.org |

| 4e | Cyclopropyl | 1.2 acs.orgacs.org |

| 4h | 3-Pyridine | 7.5 acs.orgacs.org |

| 4z | Monofluoro | 68 acs.org |

| 4za | Difluoro | 12 acs.org |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. auctoresonline.org This method is widely used to understand and predict the interaction between a ligand and a protein's binding site.

Molecular docking studies have been instrumental in predicting how derivatives of 4-(bromomethyl)benzamide orient themselves within the binding sites of various protein targets. For instance, in the context of developing inhibitors for butyrylcholinesterase (BChE), a key enzyme in neurodegenerative diseases, docking simulations of a derivative, N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (compound 23), revealed a probable binding mode within the BChE active site. nih.gov The simulation showed that compound 23 could effectively occupy the tacrine (B349632) binding site, with its bromophenyl group extending beyond this site. nih.gov The binding was characterized by hydrophobic interactions with residues such as D70, W82, G115, G116, Y128, E197, P285, A328, F329, Y332, and H438, as well as π-π stacking interactions with W82 and Y332. nih.gov

Similarly, in the pursuit of antifilovirus agents, molecular docking was used to investigate the binding of 4-(aminomethyl)benzamide (B1271630) derivatives, which are synthesized from 4-(bromomethyl)benzoic acid esters, to the Ebola virus glycoprotein (B1211001) (GP). nih.gov These simulations, using the crystal structure of GP in complex with toremifene (B109984) (PDB ID: 5JQ7), suggested that the ligands bind in a hydrophobic cavity between the GP1 and GP2 subunits. nih.gov The flexibility of these ligands allows for a range of interactions, including π-stacking with key residues like Y517. nih.gov

In the development of inhibitors for Cholesteryl Ester Transfer Protein (CETP), docking studies of oxoacetamido-benzamide derivatives showed their accommodation within the CETP active site, where hydrophobic interactions are the primary driving force for complex formation. researchgate.netscielo.br The docking poses of these compounds were found to align well with a co-crystallized ligand, indicating a similar binding orientation. researchgate.net

The following table summarizes the key protein targets and interacting residues for derivatives of this compound as predicted by molecular docking simulations.

| Target Protein | Derivative Type | Key Interacting Residues | Interaction Type |

| Butyrylcholinesterase (BChE) | N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide | D70, W82, G115, G116, Y128, E197, P285, A328, F329, Y332, H438 | Hydrophobic, π-π stacking |

| Ebola Virus Glycoprotein (GP) | 4-(Aminomethyl)benzamide derivatives | Y517 | π-stacking |

| Cholesteryl Ester Transfer Protein (CETP) | Oxoacetamido-benzamide derivatives | Hydrophobic lining of the binding cleft | Hydrophobic |

Molecular docking not only predicts binding poses but also helps in elucidating the potential mechanisms of action of a compound. For BChE inhibitors derived from 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid, which is synthesized using 4-(bromomethyl)benzoic acid, molecular modeling suggested a dual binding mechanism. nih.gov These derivatives were proposed to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov This dual-site interaction is a key aspect of their inhibitory mechanism.

In the case of antifilovirus agents, docking studies of 4-(aminomethyl)benzamide derivatives suggest that their mechanism of action involves inhibiting the entry of the Ebola virus. nih.gov By binding to the glycoprotein (GP), these small molecules are thought to destabilize the GP structure, thereby preventing the necessary conformational changes required for viral fusion with the host cell membrane. nih.gov

For CETP inhibitors, docking studies have been crucial in understanding how benzyl (B1604629) benzamide (B126) derivatives block the protein's function. researchgate.net The simulations revealed that these compounds occupy the binding cleft of CETP, surrounded by a hydrophobic lining, which is consistent with the known mechanism of other CETP inhibitors that block the transfer of cholesteryl esters. researchgate.netresearchgate.net

Prediction of Binding Orientations with Protein Targets

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting various molecular properties, including electronic and structural properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ossila.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

DFT calculations have been employed to analyze the electronic properties of benzamide derivatives. For a series of newly designed benzamide ligands, DFT studies revealed that the introduction of different substituent groups significantly affects the HOMO-LUMO energy gap. nih.govsci-hub.se For instance, the parent benzamide has a calculated energy gap of 5.65 eV. sci-hub.se In contrast, derivatives with groups like diphenylmethane (B89790) showed a smaller energy gap of 5.37 eV, suggesting increased reactivity. sci-hub.se The distribution of electron density in these orbitals was also analyzed, showing that for some derivatives, the HOMO is localized on the substituent groups and the amide nitrogen, while the LUMO is distributed over the benzamide moiety. sci-hub.se

In a study of a biphenyl (B1667301) derivative containing a bromomethyl group, 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile, DFT calculations using the B3LYP/6-311++G(d,p) basis set determined the HOMO-LUMO energy gap to be 3.69 eV. researchgate.net This relatively small energy gap suggests the possibility of charge transfer within the molecule. researchgate.net

The following table presents a selection of calculated HOMO-LUMO energy gaps for benzamide and its derivatives from different studies.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzamide | DFT/B3LYP | - | - | 5.65 |

| N-benzhydryl benzamide | DFT/B3LYP | - | - | 5.37 |

| 4′-(Bromomethyl)-[1,1′-biphenyl]-2-carbonitrile | DFT/B3LYP/6-311++G(d,p) | - | - | 3.69 |